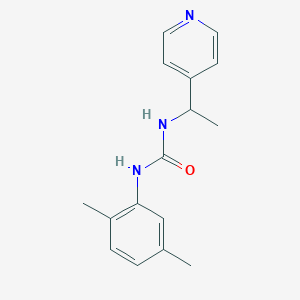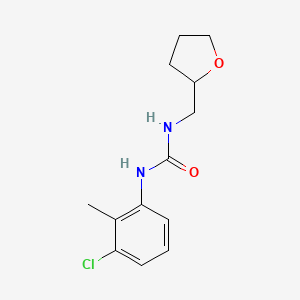
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a chemical compound that has been widely used in scientific research. CMU belongs to the class of urea derivatives and has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is in the treatment of cancer. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing the expression of genes that promote cell proliferation. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential use as a herbicide, as it can inhibit the growth of weeds without harming crops.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of DNA and RNA. By inhibiting DHODH, 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can disrupt the synthesis of nucleic acids, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can induce apoptosis in cancer cells, reduce the expression of genes that promote cell proliferation, and inhibit the growth of weeds. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been shown to have anti-inflammatory effects, reduce oxidative stress, and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its well-established synthesis method and availability. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is its potential toxicity. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can be toxic to certain cell types, and caution should be taken when handling and using the compound.
Direcciones Futuras
There are several future directions for the study of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of research is the development of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea as a herbicide in sustainable agriculture is an area of research that warrants further investigation.
Conclusion:
In conclusion, 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is a chemical compound that has been widely studied for its potential applications in various fields. The synthesis method of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is well-established, and the compound is readily available for scientific research. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and weed growth. While there are limitations to the use of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, such as its potential toxicity, there are several future directions for the study of this compound.
Métodos De Síntesis
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-(oxolan-2-ylmethyl)amine. This reaction results in the formation of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea as a white crystalline solid. The synthesis method of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been well-established, and the compound is readily available for scientific research.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2,5-6,10H,3-4,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPIDYKQUTWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









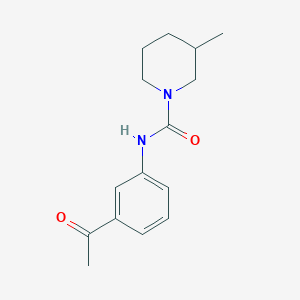
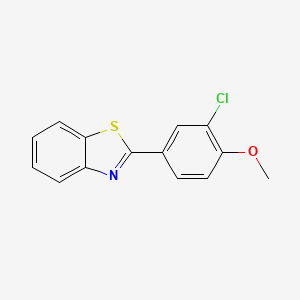
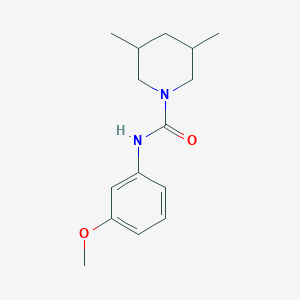
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)
![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
